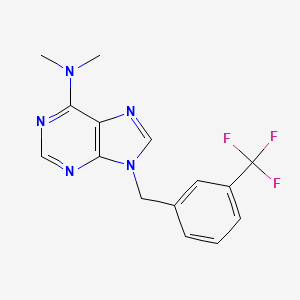![molecular formula C14H18N4OS2 B12921422 6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-72-6](/img/structure/B12921422.png)
6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that features a purine base modified with dithiolan and tetrahydropyran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Base: Starting from commercially available purine derivatives, the base structure is synthesized through nucleophilic substitution or condensation reactions.
Introduction of the Dithiolan Group: The dithiolan moiety can be introduced via a thiol-ene reaction or by using dithiolate reagents under mild conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran ring can be added through a glycosylation reaction or by using tetrahydropyranyl-protected intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolan group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the purine ring or the dithiolan group, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives, ring-opened dithiolan products.
Substitution Products: Halogenated purines, substituted dithiolan derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antiviral or anticancer properties.
Industry: Utilized in the synthesis of advanced materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactivity: The dithiolan and tetrahydropyran groups may participate in specific chemical reactions, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((1,3-Dithiolan-2-yl)methyl)-9H-purine: Lacks the tetrahydropyran group.
9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Lacks the dithiolan group.
6-Methyl-9H-purine: A simpler purine derivative without additional functional groups.
Uniqueness
6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the combination of the dithiolan and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to simpler purine derivatives.
Propriétés
Numéro CAS |
920503-72-6 |
|---|---|
Formule moléculaire |
C14H18N4OS2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
6-(1,3-dithiolan-2-ylmethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C14H18N4OS2/c1-2-4-19-11(3-1)18-9-17-13-10(15-8-16-14(13)18)7-12-20-5-6-21-12/h8-9,11-12H,1-7H2 |
Clé InChI |
QRLQZKRKDJZUHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CC4SCCS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)

![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
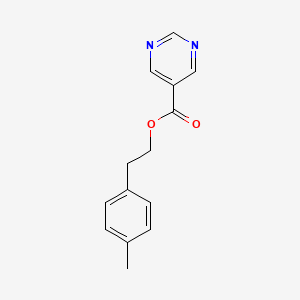
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

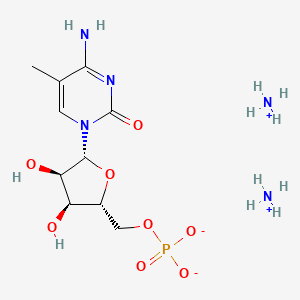
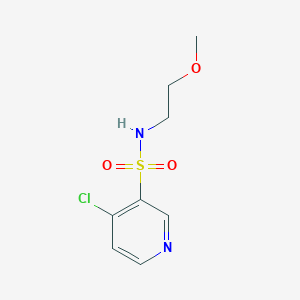
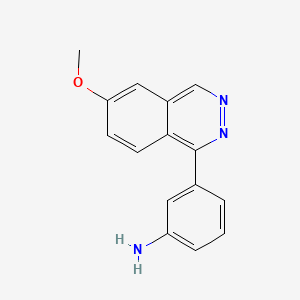
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

